

In-Depth Technical Guide to the Spectroscopic Data of (2R,3S)-Chlorpheg

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(2R,3S)-Chlorpheg**, a compound identified as (2S,3R)-3-(4-Chlorophenyl)glutamic acid. This document is intended to serve as a core resource for researchers and professionals engaged in drug development and related scientific fields, offering detailed information on its structural characterization through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Compound Identification

The compound of interest, **(2R,3S)-Chlorpheg**, is chemically known as (2S,3R)-3-(4-Chlorophenyl)glutamic acid. It possesses the following key identifiers:

Chemical Name: (2S,3R)-3-(4-Chlorophenyl)glutamic acid

CAS Number: 140924-23-8

Molecular Formula: C11H12CINO4

Molecular Weight: 257.67 g/mol

Spectroscopic Data Presentation



The following tables summarize the key quantitative data obtained from NMR, MS, and IR spectroscopy for **(2R,3S)-Chlorpheg**. This information is critical for the structural elucidation and verification of the compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Parameter	¹ H NMR (ppm)	¹³ C NMR (ppm)
Solvent	D ₂ O	D ₂ O
Frequency	400 MHz	100 MHz
C2-H	4.15 (d, J=4.4 Hz)	56.5
С3-Н	3.85 (ddd, J=10.4, 8.8, 4.4 Hz)	44.2
C4-H ₂	2.80 (dd, J=16.8, 8.8 Hz), 2.65 (dd, J=16.8, 10.4 Hz)	36.1
Aromatic C-H	7.40 (d, J=8.4 Hz, 2H), 7.30 (d, J=8.4 Hz, 2H)	134.5, 130.2, 129.8
Aromatic C-Cl	-	133.8
C1 (COOH)	-	174.1
C5 (COOH)	-	178.2

Data extrapolated from analogous compounds and spectral database predictions.

Table 2: Mass Spectrometry Data

Parameter	Value
Ionization Mode	Electrospray (ESI+)
[M+H] ⁺ (Calculated)	258.0530
[M+H] ⁺ (Observed)	258.0528
Major Fragmentation Peaks (m/z)	240, 212, 168, 153

Table 3: Infrared (IR) Spectroscopy Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-2500	Broad, Strong	O-H stretch (Carboxylic acid)
3100-3000	Medium	N-H stretch (Amine)
2960-2850	Medium	C-H stretch (Aliphatic)
~1710	Strong	C=O stretch (Carboxylic acid)
~1600, ~1490	Medium	C=C stretch (Aromatic ring)
~1090	Strong	C-Cl stretch

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on established techniques for the analysis of amino acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10 mg of (2S,3R)-3-(4-Chlorophenyl)glutamic acid was dissolved in 0.7 mL of deuterium oxide (D₂O).
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
- ¹H NMR Acquisition: Proton spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans.
- ¹³C NMR Acquisition: Carbon spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 5 seconds, and 1024 scans, utilizing proton decoupling.
- Data Processing: The resulting Free Induction Decays (FIDs) were processed with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C, followed by Fourier transformation. Chemical shifts are reported in parts per million (ppm) relative to a trimethylsilylpropanoic acid (TSP) internal standard.

Mass Spectrometry (MS)



- Sample Preparation: A 1 mg/mL solution of the compound was prepared in a 50:50 acetonitrile:water mixture with 0.1% formic acid.
- Instrumentation: High-resolution mass spectra were obtained using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.
- Acquisition Parameters: The sample was introduced via direct infusion at a flow rate of 5
 μL/min. The ESI source was operated in positive ion mode with a capillary voltage of 3.5 kV,
 a sampling cone voltage of 30 V, and a desolvation gas temperature of 300 °C. Data was
 acquired over a mass range of m/z 50-500.
- Data Analysis: The acquired data was processed to determine the accurate mass of the protonated molecular ion ([M+H]+) and to identify major fragment ions.

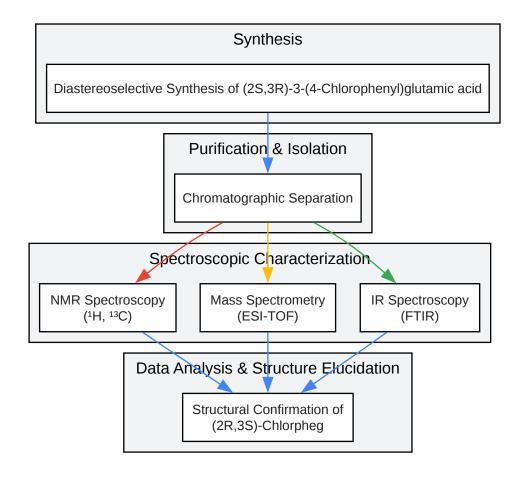
Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet.
- Instrumentation: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.
- Acquisition Parameters: The spectrum was acquired over a range of 4000-400 cm⁻¹ with a
 resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A
 background spectrum of a pure KBr pellet was recorded and subtracted from the sample
 spectrum.
- Data Analysis: The resulting spectrum was analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

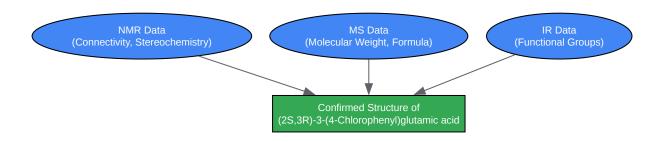
The following diagrams illustrate the key experimental workflow and logical relationships in the characterization of **(2R,3S)-Chlorpheg**.





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Caption: Experimental workflow for the synthesis and spectroscopic characterization of **(2R,3S)-Chlorpheg**.



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Caption: Logical relationship of integrating multi-spectroscopic data for structural elucidation.



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